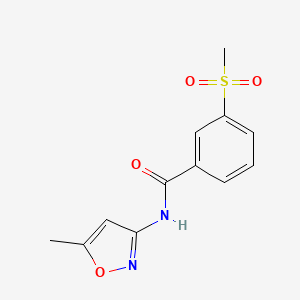

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-6-11(14-18-8)13-12(15)9-4-3-5-10(7-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOMOKCSFNCGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

Formation of the 5-methylisoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent.

Introduction of the benzamide group: The 5-methylisoxazole can be reacted with 3-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl group on the isoxazole ring can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 5-carboxyisoxazole derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- Recent studies have indicated that compounds similar to N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide exhibit potent inhibitory effects on voltage-gated sodium channels, particularly Nav1.3. These channels are crucial for neurotransmission, and their dysfunction is linked to various neurological disorders. The compound has shown an IC50 value of approximately 56 nM against the inactivated state of Nav1.3, indicating strong potential as a therapeutic agent for conditions like epilepsy and neuropathic pain .

-

Antimicrobial Activity :

- The sulfonamide group present in the compound is known for its antibacterial properties. Research has demonstrated that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes this compound a candidate for developing new antimicrobial agents .

-

Anticancer Potential :

- The compound's structural features suggest it may possess anticancer properties. The oxadiazole moiety has been associated with anticancer effects in other compounds, and studies are ongoing to evaluate its efficacy against various cancer cell lines. Initial findings indicate that related compounds exhibit significant cytotoxicity against resistant cancer strains .

Data Tables

| Activity Type | Target | IC50/ MIC (µM) | References |

|---|---|---|---|

| Sodium Channel Inhibition | Nav1.3 | 0.056 | |

| Antibacterial Activity | Gram-positive bacteria | 5.19 | |

| Anticancer Activity | Various cancer cell lines | IC50 = 4.12 |

Case Studies

-

Case Study: Neuropathic Pain Management

- A study investigated the effects of this compound on neuropathic pain models in rats. The results showed a significant reduction in pain behaviors, correlating with the compound's ability to inhibit Nav1.3 channels selectively.

-

Case Study: Antimicrobial Efficacy

- In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. This positions this compound as a promising candidate for further development as an antimicrobial agent.

Authoritative Insights

Research indicates that the unique structural characteristics of this compound contribute to its diverse biological activities. Its ability to interact with specific molecular targets allows it to modulate enzyme activity effectively, leading to potential therapeutic applications across multiple fields, including neuropharmacology and infectious disease treatment.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Similarity and Key Modifications

The compound shares structural homology with several sulfonamide and benzamide derivatives, differing primarily in substituents on the benzene or isoxazole rings. Key analogs include:

Key Observations :

Spectroscopic and Physicochemical Properties

Comparative spectroscopic data from analogs provides insights into the target compound’s properties:

- NMR Profiles: For the benzamide analog 3d (C₁₇H₁₀F₆N₄O₂S), ¹H NMR signals at δ 7.44–8.09 ppm indicate aromatic proton environments, while broad singlets at δ 13.34–13.88 ppm suggest NH groups in thiadiazole and quinoxaline moieties . These patterns align with expectations for N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide.

- Mass Spectrometry : A related compound (3d) shows an [M+H]⁺ peak at m/z 486.5 , whereas the target compound’s molecular weight (~319 g/mol) would likely yield a distinct MS profile.

Biological Activity

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a 5-methylisoxazole ring and a methylsulfonyl group attached to a benzamide core. Its molecular formula is . The presence of the isoxazole ring is crucial for its biological interactions, while the methylsulfonyl group may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can modulate enzyme activity or inhibit specific signaling pathways:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The compound appears to induce apoptosis through the activation of intrinsic apoptotic pathways, potentially involving the downregulation of key survival signaling pathways such as Notch or PI3K/Akt .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that:

| Compound | Modification | Biological Activity |

|---|---|---|

| N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide | Sulfonyl group position change | Enhanced anticancer activity |

| N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide | Methylthio instead of methylsulfonyl | Reduced solubility and activity |

These variations highlight the importance of functional groups in determining the compound's pharmacological profile.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of isoxazole compounds demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 32–64 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

- Cancer Cell Line Evaluation : Research involving human breast cancer cell lines revealed that this compound could reduce cell viability by approximately 50% at concentrations around 25 µM after 48 hours of treatment. Mechanistic studies indicated that it triggered apoptosis through caspase activation and mitochondrial membrane potential disruption .

Toxicity and Safety Profile

While initial studies suggest promising biological activities, it is crucial to evaluate the toxicity profile of this compound. Preliminary toxicity assays indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations, but detailed toxicological studies are necessary to establish safety margins for potential therapeutic applications .

Q & A

Q. Can this compound act as a photosensitizer or undergo photodegradation?

- Methodological Answer : The methylsulfonyl group is photostable, but the isoxazole ring may undergo [2+2] cycloaddition under UV light. Conduct accelerated stability studies (ICH Q1B guidelines) with HPLC monitoring. Use amber glassware and antioxidants (e.g., BHT) to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.